Lactosucrose

Vue d'ensemble

Description

. It is a rare oligosaccharide that is not commonly found in nature. Lactosucrose is known for its prebiotic properties, promoting the growth of beneficial intestinal bacteria such as Bifidobacterium and Lactobacillus . It is used as a functional food ingredient and has applications in the food industry as a sweetener and health-promoting additive .

Méthodes De Préparation

Lactosucrose can be synthesized through enzymatic transglycosylation reactions. The primary enzymes involved in its synthesis are levansucrase, β-fructofuranosidase, and β-galactosidase . These enzymes facilitate the transfer of fructosyl or galactosyl residues to lactose or sucrose, resulting in the formation of this compound .

Synthetic Routes and Reaction Conditions:

Transfructosylation: This method involves the transfer of a fructosyl residue from sucrose to lactose using levansucrase or β-fructofuranosidase.

Transgalactosylation: This method involves the transfer of a galactosyl residue from lactose to sucrose using β-galactosidase.

Industrial Production Methods: Commercial production of this compound typically involves the use of microbial fermentation and enzymatic processes. Microorganisms such as Bacillus subtilis and Arthrobacter sp. are commonly used as sources of the necessary enzymes . The production process may involve continuous fermentation in packed bed reactors to achieve high yields .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Lactosucrose is hydrolyzed by glycoside hydrolases, yielding monosaccharides. Key enzymes and conditions include:

Enzymatic Hydrolysis

-

Hydrolysis rates depend on enzyme specificity and steric hindrance. For example, levansucrase hydrolyzes sucrose faster than stachyose due to reduced steric interference .

-

Hydrolysis yields:

Oxidation Reactions

This compound undergoes oxidation primarily at hydroxyl groups, facilitated by enzymatic or chemical agents:

Oxidation Pathways

| Oxidizing Agent | Reaction Conditions | Major Products | Reference |

|---|---|---|---|

| Glucose oxidase (co-immobilized) | pH 6.5, 40°C | Gluconic acid derivatives | |

| Hydrogen peroxide | Chemical oxidation | Galactonic/gluconic acids |

-

Co-immobilization of β-fructofuranosidase and glucose oxidase enhances this compound purity (87.4%) by oxidizing residual glucose .

Transfructosylation

Transgalactosylation

| Enzyme | Source Organism | Substrate Ratio (Sucrose:Lactose) | Yield (g/L) | Reference |

|---|---|---|---|---|

| β-Galactosidase | Bacillus circulans | 1:1 | 146 |

Reaction Optimization

Key parameters affecting synthesis efficiency:

Analytical Techniques for Reaction Monitoring

Applications De Recherche Scientifique

Nutritional Applications

Prebiotic Properties

Lactosucrose is recognized for its prebiotic effects, promoting the growth of beneficial gut bacteria. Studies indicate that it can enhance gut health by increasing the population of bifidobacteria and lactobacilli, which are crucial for maintaining a balanced microbiome . The prebiotic potential of this compound is comparable to other oligosaccharides such as inulin and fructo-oligosaccharides (FOS) but may offer unique benefits due to its structural composition.

Functional Food Ingredient

As a low-calorie sweetener, this compound is utilized in functional foods aimed at weight management and diabetes control. Its sweetness profile allows it to serve as a sugar substitute without significant caloric contribution, making it suitable for products targeting health-conscious consumers .

Food Industry Applications

Dairy Products

this compound has been incorporated into dairy products such as yogurt and infant formulas due to its nutritional benefits. Its ability to enhance the growth of probiotics makes it an ideal ingredient for functional dairy products .

Fermented Foods

The compound is also used in the fermentation process of various food items. It acts as a substrate for beneficial microorganisms, facilitating fermentation while enhancing flavor profiles and nutritional values .

Biotechnological Applications

Enzymatic Synthesis

this compound is produced using enzymes like β-fructofuranosidase and levansucrase from microbial sources. Recent advancements have shown that co-immobilization of these enzymes can significantly improve production efficiency and yield . The use of immobilized enzyme systems allows for continuous production processes, reducing costs and enhancing scalability in industrial applications.

Valorization of Agro-industrial By-products

Research has demonstrated that this compound can be synthesized from inexpensive agro-industrial by-products such as cheese whey and tofu whey. This approach not only provides a cost-effective method for this compound production but also contributes to waste reduction in the food industry .

Biomedical Applications

Potential Health Benefits

Emerging research suggests that this compound may have immunomodulatory effects and could play a role in preventing infections due to its ability to enhance gut flora diversity . Its application in therapeutic foods designed for specific health conditions is an area of ongoing investigation.

Case Study 1: Production Efficiency

A study investigated the enzymatic synthesis of this compound using levansucrase from Bacillus subtilis. The maximum concentration achieved was 80.1 g/L within 120 minutes at 37°C, demonstrating high productivity (40.1 g/L/h) when utilizing cheese whey permeate as a substrate .

Case Study 2: Co-immobilization Strategy

Research focused on the co-immobilization of β-fructofuranosidase and glucose oxidase showed improved yield and stability during this compound production. This method resulted in a significant increase in conversion efficiency compared to free enzyme systems, indicating its potential for industrial applications .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Nutritional | Prebiotic supplement | Promotes gut health |

| Food Industry | Dairy products | Enhances probiotic growth |

| Biotechnological | Enzymatic synthesis | Cost-effective production |

| Biomedical | Therapeutic foods | Potential immunomodulatory effects |

| Production Method | Enzyme Used | Yield (g/L) | Time (min) |

|---|---|---|---|

| Cheese Whey Permeate | Levansucrase from Bacillus | 80.1 | 120 |

| Co-immobilized System | β-fructofuranosidase + Glucose Oxidase | Improved efficiency | Variable |

Mécanisme D'action

Lactosucrose exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes and reaches the colon intact, where it is selectively fermented by beneficial bacteria such as Bifidobacterium and Lactobacillus. This fermentation process produces short-chain fatty acids, which lower the pH of the colon and inhibit the growth of pathogenic bacteria. Additionally, this compound enhances the absorption of minerals such as calcium and magnesium in the intestines.

Comparaison Avec Des Composés Similaires

Lactosucrose is unique among oligosaccharides due to its specific structure and prebiotic properties. Similar compounds include:

Lactulose: A disaccharide composed of galactose and fructose, used as a laxative and prebiotic.

Galacto-oligosaccharides: Oligosaccharides composed of galactose units, known for their prebiotic effects.

Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.

Lactobionic Acid: An acid derived from lactose, used in cosmetics and pharmaceuticals.

Uniqueness of this compound:

- This compound has a unique trisaccharide structure that provides specific prebiotic benefits.

- It is more effective in promoting the growth of beneficial gut bacteria compared to some other oligosaccharides.

Activité Biologique

Lactosucrose, a trisaccharide composed of lactose and sucrose, has garnered attention for its potential prebiotic properties and beneficial effects on gut health. This article explores the biological activity of this compound, highlighting its production methods, physiological effects, and implications for human health based on diverse research findings.

1. Production of this compound

This compound is synthesized through enzymatic transglycosylation, primarily using two types of enzymes: β-fructofuranosidase and levansucrase. These enzymes facilitate the transfer of sugar moieties from sucrose to lactose, resulting in the formation of this compound.

Key Enzymes for this compound Production:

- β-Fructofuranosidase : Extracted from microorganisms such as Arthrobacter sp. and Bacillus sp., this enzyme catalyzes the transfructosylation reaction.

- Levansucrase : Also derived from various bacteria, it plays a crucial role in producing this compound through the transglycosylation of sucrose and lactose.

The optimal conditions for this compound synthesis have been reported as pH 6.0 and a temperature of 50°C, achieving significant yields (up to 109 g/L) with high conversion rates .

2. Prebiotic Properties

This compound is recognized as an indigestible carbohydrate that serves as a prebiotic, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. Research indicates that this compound is resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon intact where it can exert its prebiotic effects .

Effects on Gut Microflora:

- A study involving eight healthy volunteers demonstrated that daily consumption of 6 g of this compound for eight weeks significantly increased the population of Bifidobacterium sp. in fecal samples. The results showed a marked decrease in fecal ammonia levels, indicating improved gut health through modulation of the intestinal microbiota .

- Another study highlighted that this compound selectively stimulated bifidobacteria over other gut bacteria, suggesting its potential as a targeted prebiotic agent .

3. Physiological Effects

This compound not only influences gut microbiota but also impacts various physiological functions:

- Mineral Absorption : It has been shown to enhance intestinal absorption of minerals such as calcium and magnesium, which is crucial for maintaining bone health .

- Metabolic Health : Long-term ingestion of this compound has been associated with positive changes in fecal metabolites and overall gut health metrics, such as pH levels and moisture content .

Case Study 1: this compound and Gut Health

In a controlled study involving healthy adults, participants consumed this compound daily for eight weeks. The findings indicated:

- A significant increase in Bifidobacterium sp. populations.

- Decreased levels of fecal ammonia after this compound administration.

- No significant changes in overall stool volume or pH levels during the study period .

Case Study 2: this compound as a Functional Ingredient

This compound has been incorporated into various food products marketed for health benefits in Japan. Its role as a functional ingredient leverages its prebiotic properties to promote digestive health while enhancing mineral absorption capabilities .

5. Conclusion

This compound demonstrates considerable biological activity with promising implications for human health, particularly in promoting gut microbiota balance and enhancing mineral absorption. Its production via enzymatic processes offers a sustainable method to harness its benefits in functional foods.

Data Table: Summary of Research Findings on this compound

Propriétés

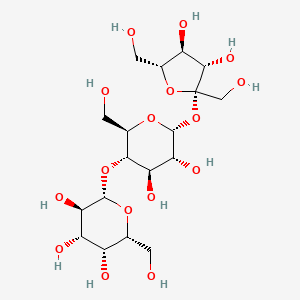

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-UPLOTWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87419-56-5 | |

| Record name | Galactosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does lactosucrose exert its prebiotic effects?

A1: this compound, being indigestible by human enzymes, reaches the colon intact. [] Here, it acts as a substrate for beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. [, , , , , , ] This selective fermentation leads to several downstream effects:

* **Increased Bifidobacteria and Lactobacilli:** this compound promotes the growth of these beneficial bacteria, leading to a more favorable gut microbiota composition. [, , , , , , ] * **Suppression of Harmful Bacteria:** The growth of potentially harmful bacteria like Clostridium perfringens, Bacteroides, and Enterobacteriaceae is suppressed. [, , , ] * **Production of Short-Chain Fatty Acids (SCFAs):** Fermentation of this compound yields SCFAs, primarily acetic acid and butyric acid, which act as energy sources for colonocytes and contribute to gut health. [, , ] * **Modulation of Gut Environment:** this compound consumption can lead to a decrease in fecal pH, potentially creating a less hospitable environment for pathogenic bacteria. [, , ]Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers primarily focus on the biological effects of this compound, its structural confirmation can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, ]

Q4: Is this compound involved in any enzymatic reactions?

A5: this compound itself is not catalytically active. It's the product of an enzymatic transfructosylation reaction. [, , , ]

Q5: Have any computational studies been conducted on this compound?

A5: The provided research primarily focuses on in vitro and in vivo studies. Computational approaches like molecular docking or molecular dynamics simulations could provide further insights into this compound's interactions with enzymes and its behavior in biological systems.

Q6: How does the structure of this compound contribute to its prebiotic activity?

A6: The specific linkage pattern of glucose, galactose, and fructose in this compound determines its selectivity as a substrate for specific beneficial bacteria. Modifications to this structure could alter its fermentation profile and potentially impact its prebiotic effects.

Q7: How is this compound absorbed and metabolized in the body?

A10: this compound is not absorbed in the small intestine due to the lack of necessary enzymes in humans. [, ] It reaches the colon intact, where it undergoes fermentation by the gut microbiota.

Q8: What are the key findings from in vitro and in vivo studies on this compound?

A8:

- In vitro studies demonstrated that this compound is selectively fermented by Bifidobacterium and Lactobacillus species. [, , ]

- Animal studies showed that dietary this compound supplementation:

- Increased the population of Bifidobacterium in rats, cats, dogs, chickens, and fish. [, , , , ]

- Suppressed the growth of harmful bacteria in the gut. [, , , , ]

- Improved calcium absorption in growing rats. []

- Decreased hepatic and plasma lipid contents in red sea bream. []

- Protected against indomethacin-induced intestinal ulcers in rats. []

- Human studies demonstrated that this compound consumption:

Q9: What are some alternatives to this compound as prebiotics?

A9: Other prebiotics include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.